molecular formula C16H20N4O3 B254556 pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate

pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate

Cat. No.: B254556
M. Wt: 316.35 g/mol
InChI Key: NTSGNEYXJMHJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a pentyl ester group attached to a benzoate moiety, and a triazine ring substituted with a methyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate precursors such as 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine with suitable reagents under controlled conditions.

    Esterification: The benzoate moiety is introduced through an esterification reaction, where the triazine derivative is reacted with pentanol in the presence of an acid catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazine ring and the benzoate moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide
  • 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
  • Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester

Uniqueness

pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate stands out due to its unique combination of a triazine ring and a benzoate moiety, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a variety of chemical reactions and exhibit potential therapeutic activities.

Properties

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

pentyl 4-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate

InChI

InChI=1S/C16H20N4O3/c1-3-4-5-10-23-15(21)12-6-8-13(9-7-12)17-14-11(2)19-20-16(22)18-14/h6-9H,3-5,10H2,1-2H3,(H2,17,18,20,22)

InChI Key

NTSGNEYXJMHJPS-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC2=NC(=O)NN=C2C

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC2=NC(=O)NN=C2C

Origin of Product

United States

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